1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole
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Overview
Description
1-(3,4-DIMETHYL-5-NITROBENZENESULFONYL)-2-ETHYL-1H-IMIDAZOLE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHYL-5-NITROBENZENESULFONYL)-2-ETHYL-1H-IMIDAZOLE typically involves multiple steps, starting with the preparation of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride. This intermediate is then reacted with 2-ethyl-1H-imidazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DIMETHYL-5-NITROBENZENESULFONYL)-2-ETHYL-1H-IMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-(3,4-DIMETHYL-5-NITROBENZENESULFONYL)-2-ETHYL-1H-IMIDAZOLE has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYL-5-NITROBENZENESULFONYL)-2-ETHYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
3,4-DIMETHYL-5-NITROBENZENESULFONYL CHLORIDE: Shares the same aromatic sulfonyl structure but lacks the imidazole ring.
2-ETHYL-1H-IMIDAZOLE: Contains the imidazole ring but lacks the aromatic sulfonyl and nitro groups.
Uniqueness: 1-(3,4-DIMETHYL-5-NITROBENZENESULFONYL)-2-ETHYL-1H-IMIDAZOLE is unique due to the combination of its aromatic sulfonyl and nitro groups with the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C13H15N3O4S/c1-4-13-14-5-6-15(13)21(19,20)11-7-9(2)10(3)12(8-11)16(17)18/h5-8H,4H2,1-3H3 |
InChI Key |
YXNSTTCHXQONNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C(=C2)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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